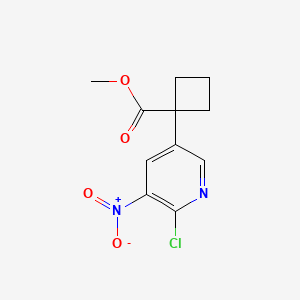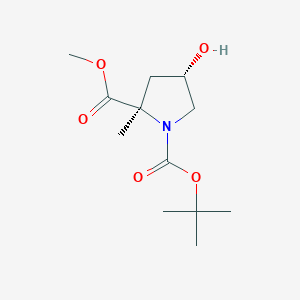![molecular formula C23H26NPS B6305879 N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine CAS No. 1883429-99-9](/img/structure/B6305879.png)
N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine is a complex organic compound with a unique structure that includes both phosphine and thioether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine typically involves the reaction of diphenylphosphine with an appropriate alkylating agent, followed by the introduction of the thioether group. One common method involves the use of 2-bromoethylamine hydrobromide as the alkylating agent, which reacts with diphenylphosphine to form the phosphine-amine intermediate. This intermediate is then reacted with 4-methylthiophenol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The thioether group can be reduced to form thiols.
Substitution: Both the phosphine and thioether groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides and sulfoxides.
Reduction: Thiols and secondary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine has several applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine involves its ability to coordinate with metal ions through the phosphine and thioether groups. This coordination can facilitate various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines: These compounds also contain phosphine and amine groups but differ in their overall structure and reactivity.
Diphenylphosphinoethane (DPPE): A simpler compound with similar phosphine functionality but lacking the thioether group.
Triphenylphosphine (TPP): Another phosphine ligand commonly used in catalysis, but without the ethyl and thioether groups.
Uniqueness
N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine is unique due to its combination of phosphine and thioether groups, which allows for versatile coordination chemistry and catalytic applications. Its structure provides distinct reactivity compared to simpler phosphine ligands, making it valuable in specialized catalytic processes.
Properties
IUPAC Name |
2-diphenylphosphanyl-N-[2-(4-methylphenyl)sulfanylethyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26NPS/c1-20-12-14-23(15-13-20)26-19-17-24-16-18-25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,24H,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCQRFAODUWGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNCCP(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26NPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


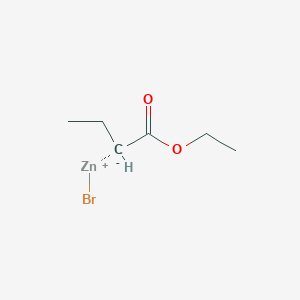
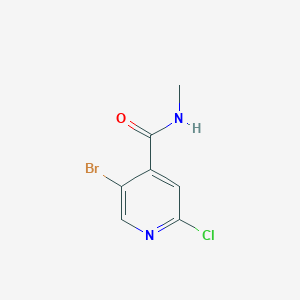
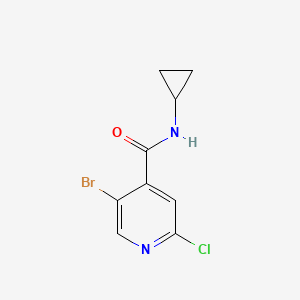

![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B6305840.png)



